6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Description

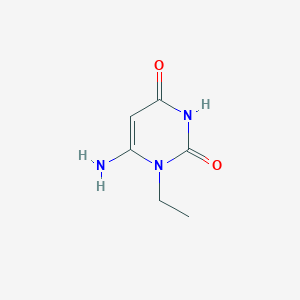

Structure

2D Structure

Properties

IUPAC Name |

6-amino-1-ethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-9-4(7)3-5(10)8-6(9)11/h3H,2,7H2,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEMDIZENXAVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357513 | |

| Record name | 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41862-09-3 | |

| Record name | 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Comparative Analysis of Synthesis Methods

Catalytic Innovations and Green Chemistry

Recent advances focus on eco-friendly catalysts:

-

Microwave-Assisted Synthesis : Reduced reaction time from 12 hours to 30 minutes using 300 W irradiation, achieving 85% yield.

-

Ionic Liquid Catalysts : [BMIM][BF] improved yield to 88% by enhancing cyclization efficiency.

These methods reduce energy consumption and improve atom economy, aligning with green chemistry principles.

Analytical Validation and Quality Control

Critical characterization data include:

Chemical Reactions Analysis

Types of Reactions

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 155.16 g/mol. Its structure includes an amino group at the 6-position and a dione moiety, which enhances its reactivity and potential interactions with biological targets .

Medicinal Chemistry Applications

Antimicrobial and Anticancer Agents

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer properties. The compound can act as a lead for developing new drugs targeting various pathogens and cancer cells. For instance, studies have demonstrated that modifications to the pyrimidine ring can enhance the compound's efficacy against specific enzymes involved in cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may inhibit key enzymes such as thymidylate synthase, which is crucial in DNA synthesis. Inhibiting this enzyme can lead to reduced proliferation of cancer cells .

Case Study: Inhibition of eEF-2K

In a study assessing new derivatives of pyrido[2,3-d]pyrimidine synthesized from this compound, compounds showed promising inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), with IC50 values indicating effective inhibition at nanomolar concentrations .

Biological Research Applications

Biological Target Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Studies have shown that this compound can modulate receptor activity and affect various signaling pathways within cells.

Mechanism of Action

The mechanism involves binding to specific active sites on enzymes or receptors, thereby blocking their function. This property is particularly valuable in drug design aimed at treating diseases linked to enzyme dysfunctions or receptor malfunctions .

Industrial Applications

Synthesis of Complex Heterocycles

In synthetic organic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. Its versatility allows chemists to explore various synthetic routes leading to novel compounds with potential industrial applications.

Material Development

The compound's unique properties make it suitable for developing new materials with specific functionalities. It can be utilized in creating polymers or other materials used in pharmaceuticals and biotechnology .

Data Table: Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in nucleic acid metabolism. It may also interact with receptors and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional properties of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione are compared below with analogous pyrimidine-diones and related heterocycles.

Alkyl-Substituted Pyrimidine-diones

Key Observations :

- N1 Substituents : Ethyl and cyclopropyl groups enhance steric bulk compared to methyl, affecting solubility and biological membrane permeability .

- Amino Group (C6): Critical for hydrogen bonding in enzyme inhibition (e.g., eEF-2K) .

Halogenated and Heterocyclic Derivatives

Key Observations :

Biological Activity

6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione, also known as a pyrido[2,3-d]pyrimidine derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial and anti-inflammatory properties.

Chemical Characteristics

Molecular Formula: C6H9N3O2

Molecular Weight: 155.15 g/mol

Appearance: Brown solid

Synthesis Yield: Approximately 90% .

The compound is synthesized through a multi-step process involving the reduction of nitro groups and subsequent reactions with dichlorothienopyrimidines. The final products are purified using techniques such as high-performance liquid chromatography (HPLC) .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. In vitro studies demonstrated significant antibacterial and antifungal activities:

-

Bacterial Strains Tested:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

-

Fungal Strains Tested:

- Candida albicans

- Aspergillus niger

The compound exhibited a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent. For instance, it showed an MIC of 32 µg/mL against E. coli and S. aureus .

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory properties of this compound. In a rat model of paw edema induced by carrageenan, it demonstrated a significant reduction in inflammation:

- Edema Inhibition Rate: Approximately 60% at a dose of 10 mg/kg.

- Comparison with Indomethacin: Some derivatives showed greater potency than indomethacin (relative potency of 105%, 106%, and 109%) .

Molecular docking studies suggest that the compound interacts with the cyclooxygenase-2 (COX-2) active site through hydrogen bonding and hydrophobic interactions, indicating its potential as a selective COX-2 inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of pyrido[2,3-d]pyrimidine derivatives is influenced by structural modifications. Key findings include:

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Compound 6 | 420 | eEF-2K inhibitor |

| Compound 9 | 930 | eEF-2K inhibitor |

These compounds were tested for their inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in cancer cell proliferation . The presence of specific substituents on the pyrimidine ring enhances their potency.

Case Studies

Several studies have documented the synthesis and evaluation of various derivatives of this compound:

-

Antimicrobial Studies:

- A series of derivatives were synthesized and screened for antimicrobial activity.

- Results indicated that certain modifications led to enhanced antibacterial effects against resistant strains.

- Anti-inflammatory Studies:

Q & A

Q. What are the standard synthetic routes for preparing 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione and its derivatives?

- Methodological Answer : A common approach involves alkylation of 6-aminouracil precursors. For example, this compound (Compound 17b) is synthesized by refluxing 6-aminouracil with ethyl iodide in a 10–15% NaOH/EtOH solution. The reaction mixture is purified via flash chromatography (0–10% methanol in dichloromethane) to isolate the product. This method yields derivatives such as 6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione (40–53% yields) depending on the alkylating agent .

Q. How are NMR and LCMS utilized to confirm the structure of this compound derivatives?

- Methodological Answer :

- 1H NMR : Key signals include NH2 protons (δ 4.90–4.91 ppm as broad singlets) and ethyl group protons (δ 1.19–1.24 ppm for CH3, δ 3.93 ppm for CH2). Cyclopropyl substituents show characteristic multiplet peaks (δ 0.99–2.66 ppm) .

- LCMS : The molecular ion peak [M+H]+ is observed at m/z 196.2 for 6-amino-1-cyclopropyl-3-ethyl derivatives, confirming molecular weight .

Q. What are typical alkylation conditions for modifying the uracil ring in this compound?

- Methodological Answer : Alkylation is performed using alkyl iodides (e.g., ethyl or propyl iodide) in ethanol with NaOH as a base under reflux (3–8 hours). Post-reaction, the product is extracted with chloroform/water, dried (Na2SO4), and purified via chromatography. Steric effects influence yields: ethyl iodide gives 40% yield, while propyl iodide improves to 53% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve alkylation yields in pyrimidine derivatives?

- Methodological Answer : Key factors include:

- Alkylating agent reactivity : Propyl iodide outperforms ethyl iodide due to reduced steric hindrance .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity for bulky groups (e.g., benzyl chlorides) .

- Base strength : Potassium carbonate in DMF facilitates efficient alkylation of thieno-pyrimidine derivatives .

- Reaction time : Extended reflux (8+ hours) may be required for low-yielding reactions .

Q. What strategies resolve contradictory data in NMR interpretation for complex derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, e.g., distinguishing cyclopropyl protons from ethyl groups .

- Deuterated solvent variation : CDCl3 vs. DMSO-d6 can shift NH2 proton signals, aiding assignment .

- High-resolution LCMS : Confirms molecular formulas when impurities mimic target compounds .

Q. How are 6-amino-1-ethylpyrimidine derivatives functionalized for biological activity studies?

- Methodological Answer :

- Amino group modification : Convert NH2 to azide (NaN3/HCl/NaNO2) for click chemistry applications .

- Ring fusion : Introduce pyrido[2,3-d]pyrimidine scaffolds via condensation with aldehydes (e.g., compound 21: DMF/POCl3/cyanocetamide) to enhance kinase inhibition .

- Biological assays : Test eEF-2K inhibition via ATPase activity assays, comparing IC50 values of derivatives (e.g., compound 6: 78% yield, validated via NMR) .

Q. How do solvent and base selection influence alkylation efficiency in pyrimidine chemistry?

- Methodological Answer :

- Ethanol/NaOH : Ideal for small alkyl iodides (e.g., ethyl/propyl), providing moderate yields (40–53%) .

- DMF/K2CO3 : Enhances reactivity for bulky electrophiles (e.g., benzyl chlorides) by stabilizing transition states .

- Dichloromethane : Used for acid-sensitive intermediates, avoiding ring-opening side reactions .

Data Contradiction Analysis

Q. Why do alkylation yields vary significantly with similar reagents (e.g., ethyl vs. propyl iodide)?

- Methodological Answer :

- Steric effects : Propyl iodide’s linear chain reduces steric clash during SN2 reactions vs. ethyl iodide’s compact structure .

- Leaving group stability : Iodides outperform bromides/chlorides due to better leaving group ability.

- Byproduct formation : Ethanol solvent may promote competing elimination pathways with bulkier reagents.

Tables for Key Data

| Derivative | Alkylating Agent | Yield (%) | Key NMR Peaks (δ, ppm) | Reference |

|---|---|---|---|---|

| 6-Amino-1-ethyl-3-propyl | Propyl iodide | 53 | 3.93 (q, CH2), 1.24 (t, CH3) | |

| 6-Amino-1-cyclopropyl | Ethyl iodide | 40 | 2.66 (m, cyclopropyl) | |

| Pyrido[2,3-d]pyrimidine-6 | Cyanocetamide | 78 | 8.10 (s, CONH2) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.